molecular formula C24H33Cl3P3Re B12060758 dimethyl(phenyl)phosphane;trichlororhenium

dimethyl(phenyl)phosphane;trichlororhenium

Cat. No.: B12060758
M. Wt: 707.0 g/mol
InChI Key: OHJDEAZOHPPHHA-UHFFFAOYSA-K
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Description

Dimethyl(phenyl)phosphane;trichlororhenium is an organophosphorus compound that combines a phosphine ligand with a rhenium center

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl(phenyl)phosphane is typically synthesized by the reaction of methylmagnesium halide with dichlorophenylphosphine. The reaction proceeds as follows:

(C6H5)Cl2P+2CH3MgBr(C6H5)(CH3)2P+2MgBrCl(C_6H_5)Cl_2P + 2CH_3MgBr \rightarrow (C_6H_5)(CH_3)_2P + 2MgBrCl (C6​H5​)Cl2​P+2CH3​MgBr→(C6​H5​)(CH3​)2​P+2MgBrCl

The resulting phosphine is purified by distillation under reduced pressure .

Trichlororhenium is often prepared by the reaction of rhenium metal with chlorine gas at elevated temperatures. The reaction can be represented as:

Re+3Cl2ReCl3Re + 3Cl_2 \rightarrow ReCl_3 Re+3Cl2​→ReCl3​

Industrial Production Methods

Industrial production of dimethyl(phenyl)phosphane;trichlororhenium involves the combination of the synthesized dimethyl(phenyl)phosphane with trichlororhenium under controlled conditions to form the desired complex. The reaction is typically carried out in an inert atmosphere to prevent oxidation and degradation of the compound.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(phenyl)phosphane;trichlororhenium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to lower oxidation state species.

    Substitution: Ligand substitution reactions are common, where the phosphine ligand can be replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Ligand substitution reactions typically involve the use of other phosphines, amines, or carbonyl compounds under inert conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-rhenium species, while reduction can produce lower oxidation state rhenium complexes.

Scientific Research Applications

Dimethyl(phenyl)phosphane;trichlororhenium has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of dimethyl(phenyl)phosphane;trichlororhenium involves its ability to coordinate with various substrates through its phosphine and rhenium centers. The compound can activate substrates by facilitating electron transfer and stabilizing transition states, thereby enhancing the rate of chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • Triphenylphosphine;trichlororhenium
  • Trimethylphosphine;trichlororhenium
  • Dimethyl(phenyl)phosphane;trichloromolybdenum

Uniqueness

Dimethyl(phenyl)phosphane;trichlororhenium is unique due to its specific combination of a phosphine ligand with a rhenium center, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications and material science investigations compared to its analogs.

Properties

Molecular Formula

C24H33Cl3P3Re

Molecular Weight

707.0 g/mol

IUPAC Name

dimethyl(phenyl)phosphane;trichlororhenium

InChI

InChI=1S/3C8H11P.3ClH.Re/c3*1-9(2)8-6-4-3-5-7-8;;;;/h3*3-7H,1-2H3;3*1H;/q;;;;;;+3/p-3

InChI Key

OHJDEAZOHPPHHA-UHFFFAOYSA-K

Canonical SMILES

CP(C)C1=CC=CC=C1.CP(C)C1=CC=CC=C1.CP(C)C1=CC=CC=C1.Cl[Re](Cl)Cl

Origin of Product

United States

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